4-Fluorobenzylphosphonic acid

Catalog No.
S3345840
CAS No.
80395-14-8
M.F
C7H8FO3P
M. Wt
190.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylphosphonic acid

CAS Number

80395-14-8

Product Name

4-Fluorobenzylphosphonic acid

IUPAC Name

(4-fluorophenyl)methylphosphonic acid

Molecular Formula

C7H8FO3P

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

RHUKKXTWNWQHJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)F

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)F

Synthesis:

4-Fluorobenzylphosphonic acid can be synthesized from various starting materials, with 4-fluorobenzyl bromide being a common precursor. Different synthetic routes exist, and the choice of method depends on factors like desired yield, cost, and the availability of starting materials. You can find detailed information about these synthetic procedures in resources like ChemicalBook [].

Applications in Medicinal Chemistry:

-Fluorobenzylphosphonic acid serves as a versatile building block for the synthesis of various bioactive molecules, particularly in medicinal chemistry. Its unique combination of features, including the presence of a fluorine atom and a phosphonic acid group, allows for the exploration of diverse biological activities. Here are some specific examples:

  • Enzyme inhibitors: Researchers have investigated 4-fluorobenzylphosphonic acid derivatives as potential inhibitors for various enzymes, including kinases involved in cell signaling pathways. These studies aim to develop new therapeutic agents for diseases like cancer and neurodegenerative disorders [, ].
  • Antimicrobial agents: Modifications of 4-fluorobenzylphosphonic acid have led to the discovery of compounds with antimicrobial activity against bacteria and fungi. This research area explores the potential development of novel antibiotics and antifungal agents [, ].

Other research applications:

Beyond medicinal chemistry, 4-Fluorobenzylphosphonic acid finds applications in other research fields, such as:

  • Material science: This compound can be incorporated into the design of new materials with specific properties, such as flame retardants or catalysts [].
  • Organic chemistry: 4-Fluorobenzylphosphonic acid serves as a valuable reagent in various organic reactions, allowing for the synthesis of complex molecules with desired functionalities.

4-Fluorobenzylphosphonic acid is an organophosphorus compound characterized by the presence of a fluorobenzyl group attached to a phosphonic acid moiety. Its chemical formula is C7H8FO3PC_7H_8FO_3P, and it has a molecular weight of approximately 187.1 g/mol. This compound is notable for its unique properties stemming from the fluorine substituent, which influences its chemical behavior and interactions with other substances. The presence of the fluorine atom enhances hydrophobicity and alters the electronic properties of the molecule, making it useful in various applications, particularly in materials science and organic electronics .

Typical of phosphonic acids. These include:

  • Nucleophilic Substitution Reactions: The phosphorus atom can undergo nucleophilic attack, leading to the formation of phosphonates through reactions with alkyl halides via an SN2S_N2 mechanism. This process involves the formation of a phosphonium intermediate followed by the displacement of a halide ion .
  • Deprotonation: The acidic hydrogen atoms in the phosphonic acid group can be deprotonated, allowing for coordination with metal ions or interaction with various substrates, which is critical in modifying surfaces for electronic applications .
  • Self-Assembly: 4-Fluorobenzylphosphonic acid can form monolayers on surfaces, facilitating chemical modifications that are essential in creating functionalized materials.

The synthesis of 4-fluorobenzylphosphonic acid typically involves:

  • Phosphorylation Reactions: The compound can be synthesized through the reaction of fluorobenzyl chloride with triethyl phosphite. This method utilizes an SN2S_N2 mechanism to introduce the phosphonic acid functional group.
  • Hydrolysis: Following phosphorylation, hydrolysis may be employed to convert any remaining intermediates into the desired phosphonic acid form .
  • Alternative Methods: Other synthetic routes may include the use of fluorinated phenols or related compounds under acidic or basic conditions to achieve desired yields and purities .

4-Fluorobenzylphosphonic acid finds applications in various fields:

  • Materials Science: It is used to modify surfaces of transparent conducting oxides, enhancing their electronic properties for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Chemical Sensors: The unique properties imparted by the fluorine atom make it suitable for developing sensitive chemical sensors.
  • Bioconjugation: Its ability to form stable bonds with biomolecules allows it to be utilized in bioconjugation processes for drug delivery systems and targeted therapies .

Studies on 4-fluorobenzylphosphonic acid's interactions reveal its capacity to modify surface properties significantly. For instance, it has been shown to alter the work function of indium-tin oxide substrates, which is crucial for optimizing device performance in electronic applications. Additionally, its deprotonated form can engage in strong interactions with metal ions, affecting catalytic activities and stability in various chemical environments .

4-Fluorobenzylphosphonic acid shares structural similarities with several other phosphonic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Benzylphosphonic AcidC7H9O3PC_7H_9O_3PLacks fluorine; more hydrophilic than its fluorinated counterpart.
4-Aminobenzylphosphonic AcidC7H10NO3PC_7H_{10}NO_3PContains an amine group; more polar and basic properties.
4-Nitrobenzylphosphonic AcidC_7H_8N_O_3PNitro group increases electron-withdrawing effects; affects reactivity differently.
4-Cyanobenzylphosphonic AcidC_7H_6N_O_3PContains a cyano group; impacts solubility and reactivity due to electron-withdrawing nature.

Wikipedia

[(4-Fluorophenyl)methyl]phosphonic acid

Dates

Modify: 2023-08-19

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